![molecular formula C12H19BrClNO B5293999 [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride
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Overview
Description
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BDEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA is a derivative of phenoxyethanolamine and is a selective agonist of the β2-adrenergic receptor. In
Mechanism of Action
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a selective agonist of the β2-adrenergic receptor. When [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride binds to the β2-adrenergic receptor, it activates a signaling cascade that leads to the relaxation of smooth muscle cells, vasodilation, and other physiological effects.
Biochemical and Physiological Effects:
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selective agonist activity on the β2-adrenergic receptor, which allows for specific targeting of this receptor. However, one limitation of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride research. One potential direction is the development of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride analogs with improved pharmacological properties. Another potential direction is the study of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in various fields.
Synthesis Methods
The synthesis method of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential therapeutic applications in various fields such as respiratory diseases, cardiovascular diseases, and cancer. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
properties
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDRVLCGTOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
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